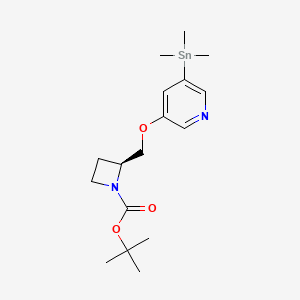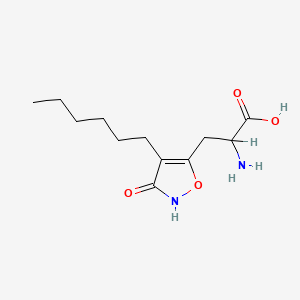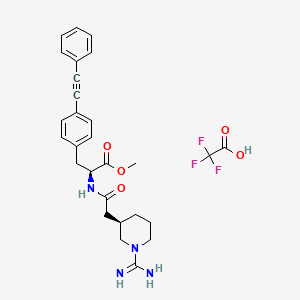![molecular formula C21H12N2O7 B1662645 2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 420841-84-5](/img/structure/B1662645.png)
2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Descripción general
Descripción
“2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid” is a chemical compound with the CAS Number: 420841-84-5 . It has a molecular weight of 404.34 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H12N2O7/c24-19-17-9-4-12 (21 (26)27)10-18 (17)20 (25)22 (19)14-2-1-3-16 (11-14)30-15-7-5-13 (6-8-15)23 (28)29/h1-11H, (H,26,27) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Aplicaciones Científicas De Investigación
1. Dye Chemistry and Tautomerism
Aryldiazenyl derivatives, similar in structure to 2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid, are used as dyes. In these structures, the carboxylate groups participate in interactions that affect the delocalization of negative charge. For instance, in the absence of hydrogen bonds and cationic interactions, the charge is localized on one of the O atoms. These interactions and their effect on molecular geometry have implications in dye chemistry and tautomerism (Yatsenko & Paseshnichenko, 2016).
2. Synthesis and Characterization of Polymers
The compound has been used in the synthesis of new unsaturated polyamide-imides. These polymers exhibit desirable properties like solubility in polar solvents and thermal stability. Such polymers have potential applications in areas requiring materials that withstand high temperatures and are processable (Maiti & Ray, 1983).
3. Antioxidant Activity in Derivatives
Derivatives of this compound, like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown significant antioxidant activity. These activities are comparable to well-known antioxidants like ascorbic acid, highlighting their potential in pharmaceutical and nutraceutical applications (Tumosienė et al., 2019).
4. Luminescence and Complex-Forming Properties
The synthesis of analogs containing chlorine and nitro groups in the phenyl fragment of this compound has been explored. These studies focus on understanding the luminescence and complex-forming properties of these derivatives, which could be relevant in materials science and sensor technology (Vasin et al., 2013).
5. Applications in Metal-Organic Frameworks (MOFs)
Compounds structurally related to 2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid have been used in synthesizing Cd(II) metal-organic frameworks (MOFs). These frameworks demonstrate significant CO2 uptake and act as photoluminescent sensors for metal ions like Hg2+ and Pb2+, indicating their potential in environmental monitoring and gas capture technologies (Wang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPTENHTPNXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Nitrophenoxy)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
420841-84-5 | |
| Record name | H2L-5765834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H2L-5765834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)
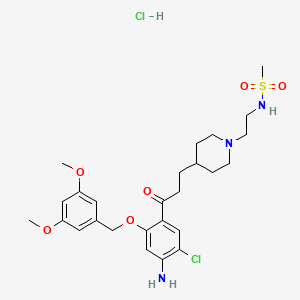
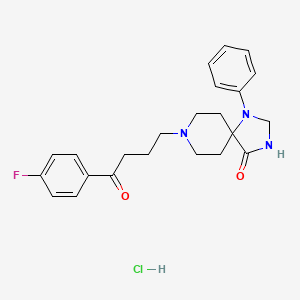
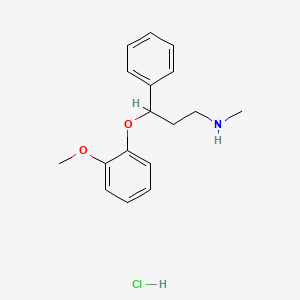

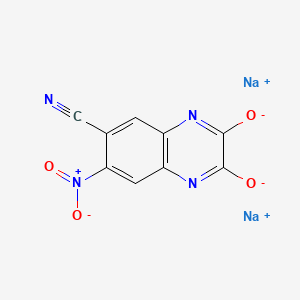
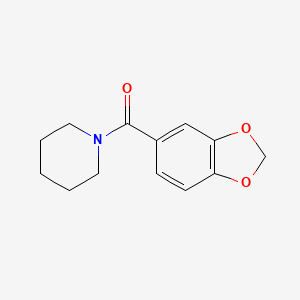
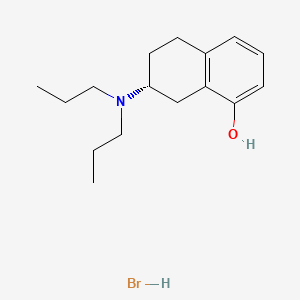
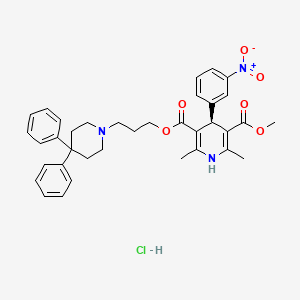
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)
